molecular formula C19H26N2O3 B5669316 ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate

ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate

Cat. No. B5669316
M. Wt: 330.4 g/mol
InChI Key: XFYXQLXGIJLIMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, involves practical methods starting from simple precursors like 1-methyl-1,2,3,6-tetrahydropyridine via efficient formation of cis-fused oxazolidinopiperidine (Kim et al., 2001). Similarly, ethyl 4-piperidinecarboxylate, an important intermediate, can be synthesized from isonicotinic acid by esterification and hydrogenation with a high overall yield (Chen Ying-qi, 2007).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives demonstrate the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. For instance, the molecular and crystal structures of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and its derivatives were determined to understand the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving ethyl piperidine derivatives can lead to a variety of products depending on the reactants and conditions. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to give different products, highlighting the reactivity and versatility of such compounds (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate can be inferred from related compounds. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate stabilized by hydrogen bonding and C-H…π interactions indicates how such interactions influence the physical properties of these compounds (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with other molecules, can be understood through studies on similar compounds. For example, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene demonstrates novel carbonylation reactions at a C−H bond in the piperazine ring, showcasing the compound's reactivity and potential for functionalization (Ishii et al., 1997).

properties

IUPAC Name

ethyl 4-[[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-24-19(23)21-11-9-16(10-12-21)20-18(22)13-15-8-7-14-5-3-4-6-17(14)15/h3-6,15-16H,2,7-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYXQLXGIJLIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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